(S)-tert-Butyl Azepan-4-ylcarbamate: A Keystone Building Block for Modern Drug Discovery
(S)-tert-Butyl Azepan-4-ylcarbamate: A Keystone Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access new chemical space and provide unique intellectual property is relentless. Among the saturated heterocycles that have garnered significant attention, the azepane ring system stands out for its conformational flexibility and its presence in numerous biologically active compounds.[1] This guide focuses on a particularly valuable derivative, (S)-tert-Butyl azepan-4-ylcarbamate, a chiral building block whose stereochemistry and protected amine functionality make it an indispensable tool in the synthesis of complex pharmaceutical agents. This document will serve as a comprehensive technical resource, detailing its commercial availability, synthesis, quality control, and critical applications in drug discovery.
Commercial Availability and Supplier Overview
(S)-tert-Butyl azepan-4-ylcarbamate is readily available from a variety of commercial suppliers catering to the research and development sector. The compound is typically supplied as a solid with a purity of 95-97% or higher.[2][3] When sourcing this material, it is crucial for researchers to consider not only the purity but also the enantiomeric excess and the presence of any residual solvents or synthetic byproducts, which can significantly impact the outcome of subsequent synthetic steps.
| Supplier | CAS Number | Typical Purity | Physical Form |
| MilliporeSigma | 1017575-47-1 | ≥95% - 97% | Solid |
| BLDpharm | 1017575-47-1 | ≥95% | Solid |
| Clearsynth | 454451-28-6 (racemate) | Inquire | Solid |
| Lab Supplies | 1017575-47-1 | ≥97% | Solid |
| AiFChem | 454451-28-6 (racemate) | Inquire | Solid |
Note: The CAS number 454451-28-6 corresponds to the racemic mixture of tert-butyl azepan-4-ylcarbamate.[4] Researchers requiring the specific (S)-enantiomer should ensure they are purchasing under the CAS number 1017575-47-1.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-tert-Butyl azepan-4-ylcarbamate is a critical aspect of its utility. The primary challenge lies in establishing the stereocenter at the C4 position of the azepane ring. Two main strategies are employed: chiral resolution of a racemic mixture or asymmetric synthesis.
Asymmetric Synthesis via Biocatalytic Reductive Amination
A highly efficient and stereoselective method for the synthesis of (S)-4-aminoazepane derivatives involves the use of imine reductases (IREDs).[5] This biocatalytic approach offers excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). The general workflow is depicted below:
Caption: Asymmetric synthesis of (S)-tert-Butyl azepan-4-ylcarbamate via biocatalytic reductive amination.
This enzymatic process is highly attractive for its green credentials and high stereocontrol, making it a preferred method for industrial-scale production.
Potential Chemical Synthesis and Chiral Resolution
While biocatalysis is a powerful tool, traditional chemical synthesis followed by chiral resolution remains a viable approach. A potential synthetic route could involve the reductive amination of N-Boc-4-oxo-azepane using a chiral auxiliary or a chiral reducing agent.
Alternatively, the racemic tert-butyl azepan-4-ylcarbamate can be synthesized and then resolved into its constituent enantiomers. Classical resolution techniques, such as the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid) followed by fractional crystallization, can be employed.
Quality Control and Characterization
Ensuring the quality and purity of (S)-tert-Butyl azepan-4-ylcarbamate is paramount for its successful application in multi-step syntheses. A comprehensive Certificate of Analysis (COA) from the supplier should be carefully reviewed. Key analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The complex splitting patterns of the azepane ring protons can provide information about the ring conformation. The tert-butyl group should appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (ee) of the material. A suitable chiral stationary phase, such as one based on a polysaccharide derivative, is used to separate the (S) and (R) enantiomers.[8]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Optical Rotation: The specific rotation of the enantiomerically pure compound should be measured and compared to literature values, if available.[9] The sign of the rotation (+ or -) confirms the identity of the enantiomer.
A typical quality control workflow is outlined below:
Caption: Quality control workflow for (S)-tert-Butyl azepan-4-ylcarbamate.
Applications in Drug Discovery
The azepane scaffold is increasingly recognized as a valuable component in the design of novel therapeutics due to its ability to impart favorable physicochemical properties and to explore unique vector spaces in protein binding pockets.[1][10] (S)-tert-Butyl azepan-4-ylcarbamate, with its defined stereochemistry and orthogonally protected amines, is a key intermediate in the synthesis of a variety of drug candidates.
Kinase Inhibitors
A significant application of this building block is in the synthesis of protein kinase inhibitors.[11][12][13] The azepane moiety can serve as a scaffold to orient pharmacophoric groups towards the ATP binding site or allosteric pockets of kinases. The stereochemistry at the 4-position is often crucial for achieving high potency and selectivity.
PTPN2/PTPN1 Inhibitors
Recent research has highlighted the importance of protein tyrosine phosphatases PTPN2 and PTPN1 as targets for enhancing anti-tumor immunity.[14] Azepane-containing derivatives have emerged as potent inhibitors of these enzymes, and (S)-tert-Butyl azepan-4-ylcarbamate is a key starting material for the synthesis of these novel immunomodulatory agents.
The general role of this building block in the synthesis of a hypothetical kinase inhibitor is illustrated below:
Caption: General synthetic utility of (S)-tert-Butyl azepan-4-ylcarbamate in drug synthesis.
Conclusion
(S)-tert-Butyl azepan-4-ylcarbamate has established itself as a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with robust methods for its enantioselective synthesis, makes it an accessible and reliable tool for medicinal chemists. A thorough understanding of its quality control parameters is essential to ensure the reproducibility of synthetic campaigns. As the demand for novel therapeutics targeting complex diseases continues to grow, the strategic use of versatile and stereochemically defined building blocks like (S)-tert-Butyl azepan-4-ylcarbamate will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. Protein kinase B inhibitors. US9492453B2.
-
Lab Supplies. tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. Available at: [Link]
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
- Zeng, X., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.
- Sturdivant, J. M., et al. Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
- Google Patents. Process for the preparation of kinase inhibitors and intermediates thereof. US9643927B1.
-
European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. EP 3660020 B1. Available at: [Link]
-
ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines. Available at: [Link]
-
ResearchGate. Intramolecular reductive aminations for the formation of azepanes. Available at: [Link]
- Google Patents. Type-S protein kinase inhibitor and use thereof. US20160096848A1.
-
Beilstein Journals. An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols. Available at: [Link]
-
PubMed. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Available at: [Link]
-
National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
- Nakao, M., et al. (2024). Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Results in Chemistry, 7, 101415.
-
PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]
-
ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Available at: [Link]
-
Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
-
Optical Rotation Determination. Available at: [Link]
- Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. ChemistrySelect, 9(16), e202401323.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tert-Butyl (S)-azepan-4-ylcarbamate | 1017575-47-1 [sigmaaldrich.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9492453B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 12. US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
